Iso Cephalomannine
Description
Significance within the Taxane (B156437) Family of Natural Products
The taxane family comprises a large and structurally diverse group of approximately 400 known diterpenoids, all based on the unique taxane skeleton. nih.gov These compounds are primarily isolated from various species of the yew tree (Taxus). nih.govthieme-connect.com Within this extensive family, Paclitaxel (B517696) is the most renowned member due to its clinical efficacy.
Cephalomannine (B1668392) is another major taxane, often found in significant quantities alongside Paclitaxel in Taxus extracts. acs.orgnih.gov Iso Cephalomannine, being an isomer of Cephalomannine, shares the fundamental taxane core but differs in the acyl group at the C-2 position of the baccatin (B15129273) III core. This subtle structural difference has profound implications for its chemical properties and biological interactions. Its significance lies not in its own therapeutic potential but in its intricate relationship with Paclitaxel, influencing the purification, analysis, and ultimate quality of the final drug product.
| Compound | Chemical Formula | Key Structural Feature at C-2 of Baccatin Core | Primary Role/Significance |
|---|---|---|---|
| Paclitaxel | C47H51NO14 | Benzoyl Group | Active Pharmaceutical Ingredient (API) |
| Cephalomannine | C45H53NO14 | Tigloyl Group | Major related impurity in Paclitaxel production |
| This compound (Paclitaxel Impurity A) | C47H51NO14 | (E)-2-methylbut-2-enoate Group at C-2 (isomer of Cephalomannine's side chain attachment) | Key impurity and analytical reference standard |
Role as a Key Impurity and Research Probe in Paclitaxel Production and Analysis
The production of high-purity Paclitaxel is a significant challenge, largely due to the presence of closely related taxanes that are difficult to separate. acs.org this compound is a critical impurity in this context. Its physical and chemical properties are remarkably similar to those of Paclitaxel, leading to co-elution in many standard chromatographic systems. acs.orgjsaer.com This makes its removal essential and complex, driving research into more advanced and selective separation techniques, such as multi-dimensional liquid chromatography, oxidation reactions, and high-speed countercurrent chromatography. acs.orgjsaer.comacs.org
Method Development: Developing and validating analytical methods (e.g., HPLC, UPLC-MS/MS) capable of resolving and quantifying Paclitaxel and its impurities. researchgate.netnih.gov
Quality Control: Routine testing of Paclitaxel batches to ensure they meet the stringent purity specifications set by pharmacopoeias. lookchem.comderpharmachemica.com
Research: Investigating the impact of specific impurities on the biological activity of Paclitaxel. Research has shown that this compound exhibits unique binding properties to the N-terminal 31 amino acids of the beta-tubulin subunit, a different site than that of Paclitaxel, making it a valuable probe for studying microtubule dynamics. lookchem.comchemicalbook.com
Historical Trajectory of Taxane Discovery and Subsequent Research Impetus
The journey of taxane research began as part of a large-scale natural product screening program initiated by the U.S. National Cancer Institute (NCI). numberanalytics.comcancer.gov The discovery of Paclitaxel and the subsequent identification of its numerous analogs, including this compound, unfolded over several decades, driven by the quest for new cancer therapies.
| Year | Key Event | Significance |
|---|---|---|
| 1962 | Botanist Arthur Barclay collects bark from the Pacific yew (Taxus brevifolia) for the NCI screening program. cancer.gov | Initiated the research that would lead to the discovery of Paclitaxel. |
| 1964 | Monroe E. Wall and Mansukh C. Wani discover that extracts from the bark possess cytotoxic properties. thieme-connect.comcancer.gov | First indication of the tree's potential as a source of anticancer agents. |
| 1967 | Wall and Wani isolate and identify the most active compound, naming it Paclitaxel. numberanalytics.com | The discovery of the primary active taxane. |
| 1971 | The complex chemical structure of Paclitaxel is elucidated. thieme-connect.com | Paved the way for understanding its mechanism and for semi-synthesis efforts. |
| 1979 | Susan B. Horwitz and colleagues discover Paclitaxel's unique mechanism of action: microtubule stabilization. numberanalytics.com | Generated immense research interest due to its novel biological activity. |
| Post-1980s | Intensive efforts to secure a sustainable supply of Paclitaxel lead to the isolation and characterization of numerous other taxanes, including Cephalomannine and its isomers like this compound, from various Taxus species. acs.orgresearchgate.net | Fueled the development of advanced analytical and purification sciences to ensure the quality and safety of the final drug product. |
The initial challenge of sourcing sufficient Paclitaxel from the slow-growing yew tree, combined with the complexity of the natural extract, provided a powerful impetus for research. Scientists were driven to explore the entire spectrum of taxoids present in the extract, leading to the identification of this compound. The need to separate these closely related compounds spurred significant innovation in analytical and purification chemistry. acs.org
Current State of Knowledge and Unaddressed Research Questions Pertaining to this compound
Currently, this compound is well-characterized as a specific impurity of Paclitaxel (Impurity A). chemicalbook.com Its chemical structure and its relationship to Cephalomannine and Paclitaxel are established. Sophisticated analytical techniques, particularly tandem mass spectrometry, can effectively differentiate this compound from its isomers and other related substances, which is crucial for regulatory compliance. nih.gov Its distinct binding site on β-tubulin is known, distinguishing its molecular interaction from that of Paclitaxel. lookchem.comchemicalbook.com
Despite this progress, several research questions remain:
Full Biological Profile: The complete pharmacological and toxicological profile of pure this compound has not been fully elucidated. While it is regulated as an impurity, its specific biological effects, whether synergistic, antagonistic, or independently toxic when co-administered with Paclitaxel, are not entirely understood.
Biosynthetic Origins: The intricate biosynthetic pathway of taxoids in Taxus species is incredibly complex, featuring numerous enzymatic steps and branching pathways. nih.govresearchgate.net The specific enzymatic reactions that lead to the formation of this compound, and what factors favor its production over Cephalomannine, are not yet fully mapped.
Synthetic Potential: The potential use of this compound as a precursor or starting material for the semi-synthesis of novel taxane analogues with potentially improved therapeutic properties remains an area open for exploration. lookchem.com
Further research into these areas will not only enhance the quality control of existing taxane-based therapies but could also open new avenues for drug discovery and development within this important class of natural products.
Structure
2D Structure
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H53NO14/c1-9-23(2)40(53)59-38-36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32-24(3)29(21-45(38,55)42(32,6)7)58-41(54)34(50)33(27-16-12-10-13-17-27)46-39(52)28-18-14-11-15-19-28/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52)/b23-9+/t29-,30-,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXDCLDHHJRTGV-WBYYIXQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@H]2[C@@]([C@H](C[C@@H]3[C@]2(CO3)OC(=O)C)O)(C(=O)[C@@H](C4=C([C@H](C[C@@]1(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H53NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472971 | |
| Record name | Isocephalomannine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
831.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173101-54-7 | |
| Record name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-12-[[(2E)-2-methyl-1-oxo-2-buten-1-yl]oxy]-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (αR,βS)-β-(benzoylamino)-α-hydroxybenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173101-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocephalomannine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-debenzoyl-2-tigloylpaclitaxel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-O-debenzoyl-2-O-tigloylpaclitaxel | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8ZT32GU6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Investigating the Biosynthetic Pathways and Natural Occurrence of Iso Cephalomannine and Associated Taxanes
Botanical and Microbial Sources of Cephalomannine (B1668392) and Related Taxoids
Cephalomannine and its isomers, including iso cephalomannine, are predominantly found in plant species belonging to the family Taxaceae. The genus Taxus (yew) is the most prolific source, with various species demonstrating the ability to produce a complex mixture of taxoids. mdpi.com Notable Taxus species include Taxus brevifolia (Pacific yew), Taxus baccata (European yew), Taxus canadensis (Canadian yew), Taxus chinensis (Chinese yew), Taxus cuspidata (Japanese yew), and the hybrid Taxus × media. mdpi.comacs.org The concentration and relative abundance of specific taxanes like cephalomannine can vary significantly between species, individual trees, and even different tissues within the same plant, such as bark and leaves. acs.orgnih.gov
Beyond the Taxus genus, a significant discovery was the isolation of endophytic fungi residing within yew trees and other plants that are also capable of synthesizing taxoids. nih.gov This finding opened a promising avenue for microbial fermentation as an alternative production platform. A diverse array of fungal genera has been identified as taxoid producers, including Aspergillus, Alternaria, and Fusarium. nih.gov The ability of these microorganisms to produce taxanes suggests a potential horizontal gene transfer from the host plant or a case of convergent evolution in secondary metabolite pathways.
Table 1: Documented Natural Sources of Cephalomannine and Related Taxoids
| Kingdom | Genus/Group | Specific Examples | Reference(s) |
|---|---|---|---|
| Plantae | Taxus | T. brevifolia, T. baccata, T. chinensis, T. cuspidata, T. × media | mdpi.com |
Precursor Supply Routes: The Methylerythritol Phosphate (MEP) Pathway and Geranylgeranyl Diphosphate (B83284) (GGPP) Cyclization
The biosynthesis of the complex taxane (B156437) skeleton begins with fundamental building blocks derived from primary metabolism. In plants and many microorganisms, the non-mevalonate pathway, specifically the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, is responsible for synthesizing the five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). annualreviews.orgnih.govexlibrisgroup.com This pathway, localized within the plastids in plant cells, utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates. nih.govnih.govyoutube.com
Through a series of enzymatic steps, IPP and DMAPP are generated. Subsequently, the enzyme geranylgeranyl diphosphate synthase (GGPPS) catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to form the 20-carbon acyclic diterpenoid precursor, geranylgeranyl diphosphate (GGPP). researchgate.net
The first committed step in the biosynthesis of all taxanes is the complex cyclization of the linear GGPP molecule. nih.govamanote.com This crucial reaction is catalyzed by the enzyme taxadiene synthase (TDS). TDS transforms GGPP into the tricyclic olefin intermediate, taxa-4(5),11(12)-diene, which serves as the foundational hydrocarbon skeleton of the taxane core. researchgate.netnih.gov This intricate cyclization cascade establishes the characteristic ring system upon which all subsequent modifications occur. nih.gov
Enzymatic Cascade Leading to Taxane Core Formation and Side-Chain Assembly
Following the formation of the taxadiene skeleton, a highly complex and lengthy series of post-cyclization modifications occurs, involving numerous enzymatic reactions. This cascade is responsible for the dense oxygenation and acylation patterns characteristic of mature taxanes like this compound. The pathway can be broadly divided into the formation of the baccatin (B15129273) III core and the subsequent attachment and modification of the C13 side chain.
The taxadiene core undergoes extensive tailoring by two major classes of enzymes: cytochrome P450 monooxygenases (hydroxylases) and acyl-CoA-dependent acyltransferases. frontiersin.orgresearchgate.net
Hydroxylases: These enzymes are responsible for adding hydroxyl groups at specific positions on the taxane ring system. Key hydroxylases that have been identified include taxadiene 5α-hydroxylase (T5αH), taxane 10β-hydroxylase (T10βH), and taxane 13α-hydroxylase (T13αH), among others. biorxiv.orgresearchgate.net Each hydroxylation step is a prerequisite for subsequent acylation or rearrangement reactions. For instance, the initial hydroxylation of taxadiene at the C5 position by T5αH is a critical early step. nih.gov
Acyltransferases: These enzymes transfer acyl groups (such as acetyl and benzoyl) from CoA thioester donors to the hydroxylated positions on the taxane core. nih.gov This process is vital for the biological activity and stability of the final compounds. Important acyltransferases in the pathway include:
Taxadien-5α-ol-O-acetyltransferase (TAT): Catalyzes the acetylation of the C5 hydroxyl group. nih.gov
Taxane-2α-O-benzoyltransferase (TBT): Responsible for attaching the benzoyl group at the C2 position. nih.govnih.gov
10-deacetylbaccatin III-10-O-acetyltransferase (DBAT): Catalyzes the final acetylation at C10 to form the key intermediate, baccatin III. nih.gov
The culmination of these numerous hydroxylation and acylation steps is the formation of baccatin III, the immediate precursor to which the C13 side chain is attached. nih.gov
The final phase of biosynthesis involves the assembly and attachment of the unique C13 side chain. This begins with the enzyme baccatin III-3-amino, 3-phenylpropanoyl transferase (BAPT), which attaches the phenylisoserine (B1258129) side chain precursor to the C13-hydroxyl group of baccatin III. igem.org
The terminal step is the N-acylation of this side chain. For paclitaxel (B517696), this involves the addition of a benzoyl group, a reaction catalyzed by 3'-N-debenzoyl-2'-deoxytaxol-N-benzoyltransferase (DBTNBT). pnas.orggenome.jp However, studies on the substrate specificity of this enzyme have shown that it prefers benzoyl-CoA and does not effectively utilize tigloyl-CoA, which is the necessary precursor for the N-tigloyl side chain found in cephalomannine and this compound. nih.govnih.gov This critical finding strongly indicates the existence of one or more distinct N-acyltransferases that are specifically responsible for transferring the tigloyl group to form cephalomannine and its related isomers. nih.gov The precise identity of this specific N-tigloyltransferase remains an area of active investigation.
Genetic and Transcriptomic Regulation of Taxoid Accumulation in Producing Organisms
The production of taxoids is a metabolically expensive process for the host organism and is therefore tightly regulated at the genetic level. The expression of the biosynthetic pathway genes is controlled by a complex network of transcription factors (TFs) and is responsive to various internal and external stimuli, such as hormones and elicitors. oup.com
Several families of transcription factors have been identified as key regulators of taxane biosynthesis in Taxus species. These include:
MYB factors: The R2R3-MYB transcription factor TcMYB29a has been shown to be an activator that enhances taxol accumulation in Taxus chinensis cells, partly through an abscisic acid (ABA)-mediated signaling pathway. frontiersin.org
bHLH factors: Basic helix-loop-helix TFs, such as TcMYC2a, are crucial components of the jasmonate (JA) signaling pathway, which is a potent inducer of taxane biosynthesis. nih.gov TcMYC2a can directly activate the promoters of key biosynthetic genes. researchgate.net
WRKY and ERF factors: These TFs are also involved in the JA-responsive regulation of the pathway. frontiersin.org
The interplay between these transcription factors and phytohormonal signaling pathways, particularly those involving jasmonates (like methyl jasmonate) and abscisic acid, creates a sophisticated regulatory web that allows the plant to modulate taxoid production in response to developmental cues and environmental stresses. biorxiv.orgfrontiersin.orgnih.gov Recent genomic studies have also revealed that some taxane biosynthetic genes are arranged in clusters, suggesting coordinated transcriptional regulation. biorxiv.org
Biotransformation and Derivatization of Cephalomannine in Biological Systems
Once synthesized, cephalomannine can be further modified by the producing organism or other biological systems it encounters. This biotransformation can lead to a variety of derivatives with altered chemical structures and biological activities.
In microbial systems, Streptomyces sp. has been shown to hydroxylate cephalomannine at the allylic methyl group of its tigloyl side chain, producing 4''-Hydroxycephalomannine. researchgate.net Such microbial transformations represent a powerful tool for generating novel taxane analogs. Filamentous fungi are also well-known for their ability to perform diverse biotransformations on diterpenoids, including hydroxylations and oxidations at various positions, often mediated by cytochrome P450 enzymes. researchgate.netnih.gov
In mammalian systems, studies using liver microsomes have shown that cephalomannine is metabolized, primarily through hydroxylation, by cytochrome P450 enzymes. nih.gov Specifically, CYP3A4 is the main enzyme responsible for hydroxylating the tigloyl side chain, while CYP2C8 hydroxylates the taxane core at the C6α position. nih.gov This metabolic profile differs from that of paclitaxel, highlighting how a small change in the N-acyl side chain can significantly influence the regioselectivity of its biotransformation. nih.gov Additionally, cephalomannine itself can be used as a starting material for the semi-synthesis of other paclitaxel analogs with potentially improved cytotoxic activities. nih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Paclitaxel |
| Cephalomannine |
| Baccatin III |
| Isopentenyl diphosphate (IPP) |
| Dimethylallyl diphosphate (DMAPP) |
| Geranylgeranyl diphosphate (GGPP) |
| Taxa-4(5),11(12)-diene |
| 4''-Hydroxycephalomannine |
Environmental and Cultivar Influences on Taxoid Composition and Yield
The concentration and composition of taxoids, such as iso-cephalomannine, are significantly dictated by the genetic makeup of the Taxus plant. Different species and even various cultivars within the same species exhibit substantial variability in their capacity to produce specific taxanes. This genetic diversity is a key determinant of the baseline taxoid profile, which is then further modulated by environmental conditions.
A comparative analysis of various Taxus species has revealed significant differences in their chemical profiles. For instance, a study evaluating six Taxus species found that the content of cephalomannine was notably higher in Taxus cuspidata. Another comprehensive analysis of metabolites from different Taxus species also identified Taxus cuspidata as having the highest levels of paclitaxel and cephalomannine, followed by Taxus × media. In contrast, the study noted that the 10-deacetylbaccatin III (10-DAB) content was lowest in Taxus × media. Such variations underscore the importance of species selection for sourcing specific taxoids.
Significant variations in taxane content are also observed among different cultivars of the same species. These differences are heritable and are exploited in horticulture to select for desirable traits, which can include high taxoid yields. For example, a study of 17 Taxus x media cultivars revealed considerable differences in the concentrations of paclitaxel, cephalomannine, baccatin III, and 10-deacetylbaccatin III. This variability highlights the potential for selecting or breeding specific cultivars for enhanced production of iso-cephalomannine and related compounds.
The following table summarizes the cephalomannine content in the needles of various Taxus x media cultivars, illustrating the significant inter-cultivar variability. It is important to note that early analytical methods may not have distinguished between cephalomannine and its isomer, iso-cephalomannine. Therefore, these figures may represent the combined content of both compounds.
Abiotic and biotic factors in the environment can exert a profound influence on the secondary metabolism of Taxus species, leading to variations in the accumulation of taxoids. These factors can include light intensity, temperature, water availability, nutrient levels, and interactions with other organisms.
While specific data on the direct impact of environmental factors on iso-cephalomannine is limited, studies on the broader taxoid profile provide valuable insights. For instance, research on the impurity profile of paclitaxel has shown that exposure to intense light can lead to the formation of paclitaxel isomers. nih.gov This suggests that light, as an environmental factor, can directly influence the isomerization of taxanes, which could affect the relative concentrations of cephalomannine and iso-cephalomannine.
Furthermore, studies utilizing plant cell cultures of Taxus have demonstrated that elicitors, which are substances that mimic biotic or abiotic stress, can significantly enhance taxane production. For example, the application of coronatine (B1215496) or salicylic (B10762653) acid to Taxus baccata cell suspensions has been shown to boost the production of several taxanes, including cephalomannine. mdpi.com This indicates that the plant's defense mechanisms, when triggered by environmental stressors, can lead to an upregulation of the taxane biosynthetic pathway.
The geographical location of Taxus populations can also lead to variations in taxoid content, likely due to a combination of genetic adaptations to local climates and differing environmental conditions. A study on two marginal Taxus baccata populations in Greece revealed differences in the content of major taxanes, which were also influenced by the season of sample collection.
The following table provides an overview of the content of several key taxanes in different Taxus species, highlighting the natural variation that exists across the genus.
Note: "N/A" indicates that specific data was not available in the cited sources. "Higher," "Highest," and "Lowest" are relative comparisons based on the findings of the referenced studies.
Advanced Synthetic Strategies and Modifications of Iso Cephalomannine and Its Analogues
Semisynthesis Approaches from Precursor Taxanes (e.g., Cephalomannine (B1668392) to Paclitaxel (B517696) Conversion)
The limited availability of paclitaxel from its natural source, the Pacific yew tree, spurred the development of semisynthetic methods from more abundant taxane (B156437) precursors. Cephalomannine, which is often co-isolated with paclitaxel, is a key starting material for these efforts. The primary structural difference between cephalomannine and paclitaxel is the N-acyl group on the C-13 side chain; cephalomannine has a tigloyl group, whereas paclitaxel has a benzoyl group.
A significant breakthrough was the development of methods for the selective cleavage of the N-acyl group at the C-3' position of cephalomannine. vt.edu This allows for the removal of the tigloyl group, which can then be replaced by a benzoyl group to afford paclitaxel. One patented method involves the dihydroxylation of the tigloyl group's double bond, followed by cleavage of the resulting diol. google.com This process can be applied to mixtures of paclitaxel and cephalomannine, facilitating the separation of paclitaxel and conversion of the cephalomannine-derived product to more paclitaxel. google.com Another strategy involves protecting the C-7 hydroxyl group before carrying out the side-chain manipulation. google.com
Targeted Chemical Modification Strategies on the Taxane Skeleton and Side Chains
The complex and highly functionalized taxane skeleton provides a rich platform for targeted chemical modifications. These modifications aim to improve properties such as water solubility, efficacy, and ability to overcome drug resistance.
Regioselective Functionalization Techniques
The taxane core possesses multiple hydroxyl groups with different reactivities, making regioselective functionalization a critical aspect of synthesizing new analogues. The hydroxyl groups at C-2', C-7, and C-10 are common targets for modification.
Transition-metal catalysis has emerged as a powerful tool for the regioselective functionalization of C–H bonds in natural products, including taxanes. nih.gov For instance, directing groups can be used to guide a catalyst to a specific site on the molecule. nih.gov Carboxylic acids within a molecule have been used to direct the oxidation of specific C-H bonds. nih.gov The inherent electronic and steric properties of different C–H bonds also influence their reactivity, allowing for selective functionalization even without a directing group. nih.gov
Enzymes also offer exquisite regioselectivity. For example, a taxane 2α-O-benzoyltransferase has been identified and characterized, which specifically acylates the 2α-hydroxyl group of taxoids. pnas.org This enzyme does not benzoylate other hydroxyl groups at positions C-1, C-7, C-10, or C-13. pnas.org
| Position | Modification | Method | Reference |
|---|---|---|---|
| C-2' | Acylation | Chemical Synthesis | google.com |
| C-7 | Protection (e.g., as trichloroethyloxycarbonyl) | Chemical Synthesis | google.com |
| C-2α | Benzoylation | Enzymatic (Taxane 2α-O-benzoyltransferase) | pnas.org |
| Various | Oxidation of C-H bonds | Transition-Metal Catalysis | nih.gov |
Synthesis of Isotopic Variants for Mechanistic Probes (e.g., Deuterated Analogues)
Isotopically labeled compounds, particularly deuterated analogues, are invaluable for studying the metabolism, pharmacokinetics, and mechanism of action of drugs. The substitution of hydrogen with deuterium (B1214612) can slow down metabolic pathways that involve C-H bond cleavage, a phenomenon known as the kinetic isotope effect. nih.gov This can lead to improved pharmacokinetic profiles. nih.gov
The synthesis of deuterated taxanes can be achieved through various methods. One approach involves the use of deuterated reagents in the final steps of a synthesis. For example, a deuterated taxol side chain has been synthesized using a flow chemistry approach for the partial deuteration of alkynes. oaepublish.com In a total synthesis of paclitaxel, a deuterium atom was strategically placed at the C-2 position by using LiAlD4 for a reduction step. chemrxiv.org Electrochemical methods using heavy water (D₂O) as the deuterium source are also being developed as a safe and efficient way to produce deuterated compounds. oaepublish.com
Development of Novel Synthetic Routes for Iso Cephalomannine
While semisynthesis is a practical approach, total synthesis offers the flexibility to create a wider range of analogues that are not accessible from natural precursors. The total synthesis of a complex molecule like iso-cephalomannine is a significant challenge, particularly the construction of the central eight-membered ring and the stereoselective installation of its many chiral centers. nih.gov
Numerous research groups have reported total syntheses of paclitaxel, and these routes can often be adapted to produce iso-cephalomannine and other analogues. acs.orggoogle.com These synthetic strategies often involve the development of novel chemical reactions and strategies to build the complex taxane core. nih.govorganic-chemistry.org For example, a "two-phase" synthetic strategy has been described, which involves a cyclase phase to construct a minimally oxidized taxane core, followed by an oxidase phase to introduce the various oxygen functionalities. acs.org
Exploration of Synthetic Biology and Chemoenzymatic Methods for Taxane Production
The limitations of both natural sourcing and total synthesis have led to the exploration of biotechnological methods for taxane production. Synthetic biology and chemoenzymatic methods offer the potential for more sustainable and efficient production.
Synthetic biology approaches aim to engineer microorganisms like Escherichia coli or yeast to produce taxanes or their precursors. frontiersin.org While the complete biosynthesis of paclitaxel in a heterologous host has not yet been achieved, significant progress has been made in producing key intermediates like taxadiene and its derivatives. frontiersin.orgnih.gov Recently, an artificial synthetic system coupling biological and chemical methods was developed to produce taxanes from mevalonate. nih.gov
Deciphering the Molecular Mechanisms of Action of Iso Cephalomannine and Associated Taxoids
Comprehensive Analysis of Microtubule Binding Interactions
The defining characteristic of taxoids is their unique interaction with the tubulin/microtubule system. Unlike agents that bind to soluble tubulin dimers to prevent their assembly, taxoids bind directly to the microtubule polymer. nih.govstonybrook.edu This interaction fundamentally alters the stability and dynamics of the microtubule network.
Research indicates that iso-cephalomannine exhibits a specific binding affinity for the β-tubulin subunit of the microtubule polymer. theclinivex.comchemicalbook.com It has been identified as binding to the N-terminal 31 amino acids of this subunit. theclinivex.comchemicalbook.com This interaction occurs within a specific binding pocket on the interior surface of the microtubule. The binding of taxol, a related compound, to this site is known to stabilize the conformation of the M-loop in β-tubulin. mdpi.comcam.ac.uk This stabilization of the M-loop is thought to be a key factor in strengthening the lateral contacts between the protofilaments that constitute the microtubule wall. mdpi.com The binding site for taxoids is distinct from that of other microtubule-targeting agents like colchicine (B1669291) and vinca (B1221190) alkaloids, which bind to tubulin dimers and inhibit polymerization. nih.govmdpi.com
The binding of taxoids like iso-cephalomannine to microtubules has a profound stabilizing effect. nih.govresearchgate.net These agents shift the equilibrium between soluble tubulin dimers and the microtubule polymer in favor of the polymer, effectively enhancing the rate and extent of tubulin polymerization. stonybrook.edumdpi.com Microtubules formed in the presence of taxoids display unusual stability and are resistant to depolymerization by factors such as cold temperatures or calcium ions. nih.gov
Studies on cephalomannine (B1668392), a closely related analog, demonstrate that its treatment of triple-negative breast cancer cells results in the formation of shorter and highly polymerized tubules, an effect similar to that of paclitaxel (B517696). nih.gov A tubulin polymerization assay confirmed that cephalomannine treatment decreased the soluble fraction of tubulin while increasing tubulin polymerization, with most of the tubulin found in the insoluble, polymerized fraction. nih.gov This suppression of microtubule dynamics is a central tenet of the mechanism of action for this class of compounds. nih.gov
Effects on Cellular Processes and Homeostasis
By disrupting the normal, dynamic nature of the microtubule cytoskeleton, iso-cephalomannine and associated taxoids interfere with several critical cellular processes that depend on microtubule function, including cell division, proliferation, and motility.
Microtubules are the primary component of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division (mitosis). nih.govnih.gov The proper function of the mitotic spindle relies on the highly dynamic nature of its microtubules, which must rapidly polymerize and depolymerize. By stabilizing these microtubules and suppressing their dynamics, taxoids disrupt the formation and function of a normal mitotic spindle. nih.govnih.gov This disruption activates the spindle assembly checkpoint, leading to a halt in the cell cycle, predominantly at the G2/M phase (the transition from the second growth phase into mitosis). stonybrook.edumdpi.comjmb.or.kr This mitotic block prevents the cell from completing division. mdpi.com
Investigation of Signaling Pathways and Downstream Molecular Targets
The mechanism of action for taxoids, including iso-cephalomannine, is primarily centered on their interaction with microtubules. toku-e.comnstchemicals.com Like its better-known relatives, cephalomannine is understood to inhibit cell division by binding to polymeric tubulin, leading to the formation of exceptionally stable, non-functional microtubules. toku-e.combiosynth.com This hyper-stabilization of the microtubule network disrupts the dynamic process of mitotic spindle assembly, blocking cells in the G2/M phase of the cell cycle and ultimately triggering programmed cell death, or apoptosis. biosynth.comresearchgate.net
The induction of apoptosis by microtubule-stabilizing agents involves complex signaling cascades. Research into paclitaxel has shown it can induce apoptosis by directly binding to and inactivating the anti-apoptotic protein Bcl-2 (B-cell leukemia 2). drugbank.com This action disrupts the balance of the Bcl-2 family of proteins, which are crucial regulators of the intrinsic, or mitochondrial, pathway of apoptosis. mdpi.comscielo.org The Bcl-2 family consists of both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). scielo.orgnih.gov By inhibiting an anti-apoptotic protein, taxoids can lead to the activation of pro-apoptotic members Bax and Bak. scielo.orgmdpi.com This activation causes mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c and other pro-apoptotic factors into the cytosol. mdpi.comnih.gov This event initiates the formation of the apoptosome and activates a cascade of caspases (initiator caspase-9 and executioner caspase-3), which dismantle the cell. mdpi.comscielo.org
Beyond this primary mechanism, specific research into cephalomannine has identified more distinct molecular targets. Studies have revealed that cephalomannine can disrupt the interaction between APEX1 (Apurinic/apyrimidinic endonuclease 1) and HIF-1α (Hypoxia-inducible factor 1-alpha). ambeed.cn This inhibition of the APEX1/HIF-1α interaction has been shown to suppress cellular functions induced by hypoxia in lung cancer cells. ambeed.cn Further investigations in hepatocellular carcinoma have shown that cephalomannine inhibits Ubiquitin Conjugating Enzyme E2 S (UBE2S). e-cmh.orge-cmh.org This suppression of UBE2S affects the protein level of HIF-1α, a key regulator of glycolysis, suggesting a role for cephalomannine in modulating tumor cell metabolism. e-cmh.orge-cmh.org While these specific pathways have been investigated for cephalomannine, the high degree of structural similarity suggests that iso-cephalomannine may engage similar downstream targets, although direct studies are needed for confirmation.
| Target/Pathway | Associated Taxoid(s) | Downstream Effect | Reference |
|---|---|---|---|
| β-Tubulin | Paclitaxel, Cephalomannine | Microtubule stabilization, mitotic arrest | toku-e.combiosynth.comdrugbank.com |
| Bcl-2 Family Proteins | Paclitaxel | Inhibition of anti-apoptotic Bcl-2, activation of pro-apoptotic Bax/Bak, induction of intrinsic apoptosis | drugbank.comscielo.orgmdpi.com |
| APEX1/HIF-1α Interaction | Cephalomannine | Inhibition of hypoxia-induced cellular functions | ambeed.cn |
| UBE2S | Cephalomannine | Suppression of HIF-1α-mediated glycolysis | e-cmh.orge-cmh.org |
Comparative Mechanistic Studies with Paclitaxel and Cephalomannine
Iso-cephalomannine, cephalomannine, and paclitaxel are structurally analogous taxane (B156437) diterpenoids, all sharing the same core taxane skeleton, which is essential for their biological activity. nstchemicals.commdpi.com Their primary mechanism of action is conserved across the group: they all function as potent antimitotic agents by binding to the β-subunit of tubulin, which promotes tubulin polymerization and stabilizes microtubules against depolymerization. biosynth.comdrugbank.com This fundamental action disrupts normal cell division and is the cornerstone of their cytotoxic effects. biosynth.com
The key structural distinction between paclitaxel and cephalomannine lies in the N-acyl side chain at the C-3' position of the C-13 side chain. pharmacognosy.us Paclitaxel possesses an N-benzoyl group, whereas cephalomannine has an N-tigloyl group. pharmacognosy.us Iso-cephalomannine is an isomer of cephalomannine, and has been identified as 2-debenzoylpaclitaxel-2-pentenoate. researchgate.netnih.gov These seemingly minor variations in the side chain have significant consequences for their metabolic pathways. researchgate.net
A comparative study of the metabolism of paclitaxel and cephalomannine in human liver microsomes revealed substantial differences. researchgate.net While both compounds undergo hydroxylation, the primary sites of metabolic attack and the enzymes responsible differ significantly. For paclitaxel, the main metabolizing enzyme is CYP2C8, whereas for cephalomannine, it is CYP3A4. researchgate.net Furthermore, the major hydroxylation site for paclitaxel is the C-6 alpha position on the taxane ring, while for cephalomannine, it shifts to the C-4'' position of the tigloyl side chain. researchgate.net This demonstrates that a subtle change in the C-3' side chain profoundly alters how the molecule is recognized and processed by metabolic enzymes. While direct metabolic studies on iso-cephalomannine are not extensively documented, its structural similarity to cephalomannine suggests it would likely also be a substrate for CYP3A family enzymes.
| Feature | Iso Cephalomannine | Cephalomannine | Paclitaxel |
|---|---|---|---|
| Chemical Name | 2-debenzoylpaclitaxel-2-pentenoate | Taxan-13-yl (2R,3S)-3-{[(E)-2-methylbut-2-enoyl]amino}-2-hydroxy-3-phenylpropanoate | Taxan-13-yl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate |
| C-3' Side Chain | (E)-2-methyl-1-oxo-2-butenyl | N-tigloyl | N-benzoyl |
| Primary Mechanism | Microtubule Stabilization (inferred) | Microtubule Stabilization | Microtubule Stabilization |
| Primary Metabolizing Enzyme (Human) | Not explicitly studied (likely CYP3A) | CYP3A4 | CYP2C8 |
| Reference | researchgate.netnih.gov | pharmacognosy.usresearchgate.net | drugbank.compharmacognosy.usresearchgate.net |
Influence of this compound as an Impurity on the Pharmacodynamics of Parent Drugs
The regulatory perspective on drug formulation necessitates strict control over impurities. europa.euijpsonline.com The development of precise analytical methods, such as electrospray tandem mass spectrometry, to identify and differentiate isomers like iso-cephalomannine from cephalomannine within a paclitaxel API is a testament to the importance of this issue. researchgate.netnih.govsigmaaldrich.com While some research has suggested that paclitaxel with enhanced impurity levels did not show significant changes in overt toxicity in preclinical models, the potential for active impurities to subtly alter efficacy or interact with the parent drug's pharmacology remains a key consideration. europa.eufda.gov The contribution of iso-cephalomannine is therefore an important factor, suggesting that its levels should be carefully monitored to ensure consistent clinical performance of paclitaxel-based therapies.
| Impurity | Parent Drug | Potential Pharmacodynamic Influence | Reference |
|---|---|---|---|
| This compound | Paclitaxel | Contributes to overall cytotoxicity due to structural and mechanistic similarity (inferred). | researchgate.netnih.gov |
| Cephalomannine | Paclitaxel | Possesses cytotoxic activity comparable to paclitaxel, contributing to the drug's overall effect. | pharmacognosy.us |
| 7-epipaclitaxel | Paclitaxel | A common degradation product and process impurity that may have altered biological activity. | ijpsonline.com |
| Baccatin (B15129273) III | Paclitaxel | A key precursor and process impurity, generally considered less cytotoxic than paclitaxel. | ijpsonline.com |
Preclinical Research and Therapeutic Implications of Iso Cephalomannine
In Vitro Assessment of Biological Activities Against Diverse Cell Lines (e.g., Cancer Cells)
The in vitro antitumor potential of cephalomannine (B1668392), a natural taxane (B156437) analogue of paclitaxel (B517696), has been evaluated against various cancer cell lines, particularly non-small cell lung cancer (NSCLC). These studies are foundational in establishing the compound's cytotoxic efficacy and its mechanisms of action at the cellular level.
Determination of Half-Maximal Inhibitory Concentrations (IC50)
The cytotoxic activity of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation.
Studies have demonstrated that cephalomannine exhibits potent antiproliferative effects against several human lung cancer cell lines under standard (normoxic) conditions. The IC50 values determined for cephalomannine highlight its significant cytotoxic potential, which is comparable to other active taxanes. Specifically, after 72 hours of treatment, the IC50 values for cephalomannine were 0.18 µM in H460 cells, 0.20 µM in A549 cells, and 0.37 µM in H1299 cells. nih.gov These findings establish the potent anti-proliferative activity of cephalomannine across different lung cancer cell types. nih.govmedchemexpress.com
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| H460 | Non-Small Cell Lung Cancer | 0.18 | nih.gov |
| A549 | Non-Small Cell Lung Cancer | 0.20 | nih.gov |
| H1299 | Non-Small Cell Lung Cancer | 0.37 | nih.gov |
Apoptosis Induction and Programmed Cell Death Pathways
Beyond inhibiting proliferation, effective anticancer agents typically induce programmed cell death, or apoptosis, in cancer cells. Research has delved into the molecular pathways through which cephalomannine exerts its effects, revealing its ability to modulate key signaling cascades involved in cell survival and death.
One key mechanism identified is the ability of cephalomannine to inhibit cellular functions under hypoxic (low oxygen) conditions, a common feature of the tumor microenvironment that promotes cancer progression and drug resistance. nih.gov Cephalomannine has been shown to disrupt the interaction between two critical proteins: Apurinic/apyrimidinic endonuclease-1 (APEX1) and hypoxia-inducible factor-1α (HIF-1α). nih.gov By inhibiting the APEX1/HIF-1α pathway, cephalomannine suppresses the expression of downstream genes that allow cancer cells to adapt to hypoxia, thereby inhibiting cell viability. nih.gov
Furthermore, cephalomannine has been found to promote apoptosis in radiotherapy-resistant NSCLC cells by blocking the β-catenin-BMP2 signaling pathway. nih.gov This action reverses the resistance phenotype and impedes cell growth. Other studies suggest that cephalomannine can also suppress the growth and metastasis of prostate and bladder cancer by inhibiting the expression of UBE2S, a protein involved in cell cycle regulation and apoptosis. medchemexpress.commdpi.comresearchgate.net
In Vivo Studies of Iso Cephalomannine Analogues and Related Taxane Mixtures
Following promising in vitro results, the antitumor efficacy of cephalomannine and its derivatives has been assessed in living organisms, primarily in mouse models. These in vivo studies are crucial for evaluating a compound's therapeutic potential in a complex biological system.
Evaluation of Antitumor Efficacy in Murine Xenograft Models
Murine xenograft models, in which human cancer cells are implanted subcutaneously into immunodeficient mice, are a standard tool in preclinical cancer research. pharmacognosy.us These models allow for the assessment of a drug's ability to inhibit tumor growth in a live animal.
Cephalomannine has demonstrated significant antitumor activity in such models. In a study using a xenograft model of human lung cancer (H460 cells), intraperitoneal administration of cephalomannine at a dose of 0.4 mg/kg for 10 days resulted in a significant reduction in tumor volume and weight, with no major side effects observed in the mice. medchemexpress.commdpi.com This confirms that the potent in vitro activity of cephalomannine translates to in vivo efficacy. nih.gov
Furthermore, semi-synthetic analogues of cephalomannine have also shown impressive antitumor effects. Aziditaxel, a derivative of cephalomannine, exhibited superior efficacy compared to paclitaxel in xenograft models of human gastric carcinoma (BGC-823) and non-small cell lung carcinoma (A549). nih.gov Another novel semi-synthetic taxane derived from cephalomannine, Lx2-32c, was shown to significantly inhibit tumor growth in xenograft models of human prostate cancer (LNCaP and PC3), with an efficacy equivalent to the established drug docetaxel. researchgate.net
Orthotopic Transplantation Models for Mimicking Human Cancers
To more accurately replicate human cancer, researchers often use orthotopic transplantation models, where tumor cells or tissue fragments are implanted into the corresponding organ in an animal (e.g., human prostate cancer cells implanted into the mouse prostate). nih.gov These models are considered more clinically relevant than subcutaneous xenografts because the tumor grows in its native microenvironment, which can influence its growth, response to therapy, and metastatic behavior. nih.govgoogle.com
Orthotopic models are particularly valuable for studying metastasis, a key feature of clinical cancer that is often not replicated in subcutaneous models. While specific studies evaluating cephalomannine or iso-cephalomannine in orthotopic models are not widely reported, the established use of these models for other taxanes underscores their importance. google.com Evaluating cephalomannine and its potent analogues in orthotopic models of lung, prostate, or gastric cancer would be a critical next step to fully understand their potential to inhibit not just primary tumor growth but also the metastatic spread of cancer.
Role of this compound in Modulating Drug Resistance Mechanisms
A major challenge in cancer chemotherapy is the development of drug resistance, where tumors no longer respond to treatment. nih.gov Taxanes are susceptible to resistance, often through mechanisms like the overexpression of the P-glycoprotein (P-gp) drug efflux pump, which actively removes drugs from the cancer cell. researchgate.net
Preclinical research indicates that cephalomannine and its derivatives have the potential to overcome these resistance mechanisms. A recent study demonstrated that cephalomannine can reduce resistance to radiotherapy in non-small cell lung cancer cells, suggesting its utility in combination therapies. nih.gov
Moreover, significant effort has been directed toward designing novel cephalomannine analogues that can bypass known resistance pathways. For instance, the cephalomannine-derived analogue aziditaxel was found to have a higher binding affinity for microtubules than paclitaxel, enabling it to overcome drug resistance. nih.gov Quantitative structure-activity relationship (QSAR) studies have been conducted on a series of modified cephalomannine derivatives to optimize their activity against drug-sensitive and drug-resistant tumor cells, including those with P-gp overexpression or tubulin mutations. researchgate.net These studies aim to guide the synthesis of new cephalomannine analogues with improved efficacy against resistant cancers.
Reversal of Multidrug Resistance in Resistant Cell Lines
Preclinical studies, primarily centered on the closely related isomer cephalomannine, have provided compelling evidence for the potential of this class of compounds to counteract resistance mechanisms in cancer cells. These findings offer a strong basis for inferring the potential activity of iso-cephalomannine.
One of the primary mechanisms of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transports chemotherapeutic agents out of the cancer cell, reducing their intracellular concentration and efficacy. mdpi.comscirp.org Research on taxane derivatives has shown that modifications to the core structure can influence their interaction with P-gp. mdpi.com For instance, certain C2-modified 10-deacetyl-7-propionyl cephalomannine derivatives have demonstrated potent activity against both drug-sensitive and drug-resistant tumor cells where resistance is mediated by P-gp overexpression. jddtonline.info This suggests that compounds like iso-cephalomannine could be structurally optimized to be less susceptible to efflux by P-gp or to even act as inhibitors of this pump.
Furthermore, studies on cephalomannine have revealed its ability to modulate signaling pathways implicated in treatment resistance. In non-small cell lung cancer (NSCLC) cells, cephalomannine has been shown to reduce resistance to radiotherapy by inhibiting the β-catenin-BMP2 signaling pathway. nih.gov This inhibition leads to decreased cell viability, proliferation, migration, and sphere-forming ability, alongside an increase in apoptosis in radiotherapy-resistant cells. nih.gov
Another significant finding in lung cancer models is the ability of cephalomannine to inhibit hypoxia-induced cellular functions by suppressing the interaction between APEX1 and HIF-1α. nih.gov Hypoxia is a common feature of the tumor microenvironment that contributes to drug resistance and tumor progression. By disrupting this pathway, cephalomannine was found to inhibit cell viability, reactive oxygen species (ROS) production, and migration in hypoxic lung cancer cells. nih.gov
While these studies were conducted on cephalomannine, the structural similarity between cephalomannine and iso-cephalomannine provides a strong rationale for investigating whether iso-cephalomannine exhibits similar or even enhanced activities in overcoming multidrug resistance.
Below is a data table summarizing the effects of cephalomannine on resistant cancer cell lines from preclinical research, which can serve as a predictive model for iso-cephalomannine's potential.
| Cell Line | Resistance Mechanism/Condition | Compound | Observed Effect | Reference |
| H460 (NSCLC) | Radiotherapy-Resistant | Cephalomannine | Decreased cell viability, proliferation, migration, and sphere-forming ability; Increased apoptosis. Inhibition of β-catenin-BMP2 signaling. | nih.gov |
| H460 and A549 (Lung Cancer) | Hypoxia-Induced Resistance | Cephalomannine | Inhibited cell viability, ROS production, and migration. Suppressed APEX1/HIF-1α interaction. | nih.gov |
| Various | P-glycoprotein (P-gp) Overexpression | Cephalomannine Derivatives | Potent cytotoxic activity against drug-resistant tumor cells. | jddtonline.info |
Exploration of Novel Therapeutic Applications (e.g., Beyond Antitumor Activity if evidence arises)
Currently, the available preclinical research on iso-cephalomannine and its close isomer, cephalomannine, is predominantly focused on their applications in oncology. The primary therapeutic implication explored is their potential to overcome resistance to existing cancer treatments, either as standalone agents or as chemosensitizers. jddtonline.infonih.gov
To date, there is no significant scientific evidence from preclinical studies to suggest novel therapeutic applications for iso-cephalomannine beyond its established antitumor and resistance-reversing activities. The research community's efforts remain centered on elucidating its mechanisms of action within the context of cancer biology. Future investigations may yet uncover new therapeutic avenues for this intriguing natural compound.
Advanced Analytical Methodologies and Quality Control Research for Iso Cephalomannine
Development and Validation of Chromatographic Techniques for Separation and Quantification
The structural similarity between isocephalomannine and other taxanes, such as paclitaxel (B517696) and cephalomannine (B1668392), presents a significant challenge for their chromatographic separation. Consequently, the development of high-resolution and validated chromatographic methods is crucial for accurate quality control.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of taxanes. Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for the separation of isocephalomannine from paclitaxel and other related impurities.
Method Development Insights:
Successful separation is typically achieved on C18 columns, with mobile phases consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The inclusion of modifiers such as trifluoroacetic acid can improve peak shape and resolution. Isocratic elution, where the mobile phase composition remains constant, can be effective, but gradient elution, with a programmed change in the mobile phase composition, often provides superior separation of complex mixtures of taxane (B156437) analogues. Detection is most commonly performed using a UV detector, typically at a wavelength of 227 nm, where taxanes exhibit strong absorbance.
Validation Parameters:
Validated HPLC methods for the quantification of isocephalomannine adhere to the International Council for Harmonisation (ICH) guidelines, ensuring the reliability of the results. Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Accuracy: The closeness of test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 1: Representative HPLC Method Parameters for Taxane Analysis
| Parameter | Conditions |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 227 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns packed with sub-2 µm particles. This results in substantially higher efficiency, resolution, and speed of analysis. For the quality control of isocephalomannine, UPLC offers the advantage of resolving closely related impurities in a much shorter timeframe.
Advantages of UPLC:
Improved Resolution: The smaller particle size leads to sharper peaks and better separation of isomeric compounds like isocephalomannine and cephalomannine.
Faster Analysis Times: The high pressures and flow rates employed in UPLC significantly reduce run times, increasing sample throughput.
Increased Sensitivity: The sharper peaks result in a higher signal-to-noise ratio, leading to lower detection limits.
A rapid UPLC method for the separation of paclitaxel and its related compounds, including cephalomannine, has been developed using a C18 column and a water/acetonitrile/methanol gradient. This method achieves baseline separation in under 6 minutes, demonstrating the power of UPLC for high-throughput quality control. Such methods are readily adaptable for the specific quantification of isocephalomannine.
Application of Mass Spectrometry for Identification, Characterization, and Impurity Profiling
Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of isocephalomannine, particularly when coupled with a chromatographic separation technique like HPLC or UPLC (LC-MS).
Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Molecular Ion and Fragmentation Analysis
Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and high molecular weight compounds like isocephalomannine. In ESI-MS, the molecular ion of isocephalomannine can be readily observed, confirming its molecular weight.
Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. In this technique, the molecular ion of interest is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. This is particularly useful for distinguishing between isomers.
Comparative Mass Spectrometry for Isomer Differentiation
A key challenge in the analysis of isocephalomannine is its differentiation from the closely related isomer, cephalomannine. While both compounds have the same molecular weight, their fragmentation patterns in MS/MS can be distinct. A strategy for the identification of isocephalomannine in the presence of cephalomannine and its other isomers has been developed using ESI-MS/MS. By comparing the fragmentation patterns, it is possible to identify unique fragment ions that are specific to each isomer, allowing for their unambiguous identification.
Table 2: Key Mass Spectrometric Data for Isocephalomannine
| Parameter | Value |
| Molecular Formula | C₄₅H₅₃NO₁₄ |
| Molecular Weight | 831.9 g/mol |
| Ionization Mode | Electrospray Ionization (ESI) |
| Observed Ion | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic techniques provide detailed information about the chemical structure of isocephalomannine and are essential for its definitive identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed to provide a complete picture of the molecular structure of isocephalomannine.
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity.
¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule. The PubChem database includes ¹³C NMR spectral data for isocephalomannine.
By analyzing the chemical shifts, coupling constants, and integration of the signals in the NMR spectra, the precise arrangement of atoms in the isocephalomannine molecule can be confirmed.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy:
Infrared (IR) Spectroscopy: Provides information about the functional groups present in a molecule. The IR spectrum of isocephalomannine will show characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O), and amide (N-H) groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the conjugated systems within a molecule. As previously mentioned, taxanes like isocephalomannine exhibit a characteristic UV absorbance maximum at approximately 227 nm, which is utilized for their detection in HPLC and UPLC.
The combination of these advanced analytical methodologies provides a comprehensive framework for the stringent quality control of isocephalomannine, ensuring its proper identification, purity assessment, and quantification in pharmaceutical preparations.
Methodologies for Monitoring Degradation Pathways and Stability Studies
Understanding the degradation pathways and stability profile of Isocephalomannine is crucial for developing stable pharmaceutical formulations and for establishing appropriate storage conditions and shelf-life.
Forced Degradation Studies:
Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a molecule. While specific forced degradation studies on isolated Isocephalomannine are not widely reported, the methodologies applied to Paclitaxel provide a relevant framework. nih.gov Such studies would involve subjecting Isocephalomannine to a variety of stress conditions more severe than those it would typically encounter during storage and handling.
The primary objectives of forced degradation studies for Isocephalomannine would be:
To identify the potential degradation products.
To elucidate the degradation pathways.
To develop and validate stability-indicating analytical methods that can separate and quantify Isocephalomannine from its degradation products.
Typical Stress Conditions for Forced Degradation Studies:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acidic Hydrolysis | Dilute hydrochloric acid (e.g., 0.1 M HCl), elevated temperature. | Hydrolysis of ester linkages, potentially leading to the loss of side chains. nih.gov |
| Basic Hydrolysis | Dilute sodium hydroxide (B78521) (e.g., 0.1 M NaOH), room or elevated temperature. | Similar to acidic hydrolysis but often more rapid. nih.gov |
| Oxidation | Hydrogen peroxide (e.g., 3% H2O2), room temperature. | Oxidation of susceptible functional groups. |
| Thermal Degradation | Dry heat (e.g., 60-80°C). | Isomerization, epimerization, or other thermally induced transformations. thermofisher.com |
| Photodegradation | Exposure to UV and visible light as per ICH Q1B guidelines. | Isomerization or other light-induced reactions. nih.gov |
Stability Studies:
Stability studies are conducted to evaluate how the quality of a substance or product varies over time under the influence of environmental factors such as temperature, humidity, and light. eurofins.nl These studies are essential for determining the retest period for an API and the shelf-life for a drug product.
For Isocephalomannine as a reference standard, stability studies would be performed to ensure its integrity over its intended period of use. The stability testing program would typically follow the International Council for Harmonisation (ICH) guidelines.
Key Parameters in a Stability Study Protocol for Isocephalomannine:
| Parameter | Description |
| Storage Conditions | Long-term (e.g., 25°C/60% RH or 5°C) and accelerated (e.g., 40°C/75% RH) conditions. |
| Testing Frequency | Defined time points for testing (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months). |
| Analytical Methods | Validated stability-indicating methods for assay and purity determination. |
| Acceptance Criteria | Pre-defined limits for changes in purity, potency, and the appearance of degradation products. |
The data generated from these stability studies would be used to establish the recommended storage conditions and shelf-life for the Isocephalomannine reference standard, ensuring its suitability for use in the quality control of pharmaceutical products.
Structure Activity Relationship Sar Investigations of Iso Cephalomannine and Taxane Analogues
Identification of Key Pharmacophoric Elements for Biological Potency
The biological potency of taxanes, including iso-cephalomannine, is intrinsically linked to their ability to bind to and stabilize microtubules, leading to cell cycle arrest and apoptosis. The core pharmacophore of these molecules resides in the complex diterpenoid skeleton, known as the baccatin (B15129273) III core, and the ester side chain at the C-13 position.
For iso-cephalomannine, also known as 2-debenzoyl-2-tigloylpaclitaxel, the fundamental structural components essential for its activity are largely conserved with those of paclitaxel (B517696) and cephalomannine (B1668392). The taxane (B156437) core provides the rigid framework necessary for proper orientation within the tubulin binding pocket. The oxetane (B1205548) ring at C-4 and C-5 is considered crucial for activity.
The C-13 side chain is of paramount importance for the biological activity of all taxanes. This side chain is essential for binding to β-tubulin and promoting microtubule assembly. Specific functionalities within this side chain, such as the (2'R, 3'S) stereochemistry, the 2'-hydroxyl group, and the 3'-N-acyl group, are critical for potent cytotoxic activity.
Impact of Side-Chain Modifications on Tubulin Binding Affinity and Cellular Activity
Modifications to the side chains of taxanes can dramatically influence their tubulin binding affinity and, consequently, their cellular activity. In iso-cephalomannine, the key difference from paclitaxel lies in the C-2 side chain, where the benzoyl group of paclitaxel is replaced by a tigloyl group. Furthermore, the N-acyl group at the 3' position of the C-13 side chain also differs from that of paclitaxel.
While direct quantitative data on the tubulin binding affinity of iso-cephalomannine is not extensively available in the public domain, studies on related cephalomannine derivatives provide valuable insights. Research has shown that alterations to the N-acyl side chain of cephalomannine can lead to compounds with significant cytotoxic activities. For instance, certain synthetic derivatives of cephalomannine have demonstrated superior activity in various cancer cell lines compared to paclitaxel, highlighting the critical role of this side chain in modulating biological potency. The stereoconfiguration of the N-acyl side chain has been shown to have a significant impact on the cytotoxic activity of these analogues.
The table below summarizes the structural differences in the side chains of iso-cephalomannine, cephalomannine, and paclitaxel.
| Compound | C-2 Side Chain | C-13 Side Chain (3'-N-acyl group) |
| Iso-Cephalomannine | Tigloyl | Benzamido |
| Cephalomannine | Benzoyl | Tigloylamido |
| Paclitaxel | Benzoyl | Benzamido |
Comparative SAR Analysis of Iso-Cephalomannine, Cephalomannine, and Paclitaxel
A direct comparative structure-activity relationship analysis of iso-cephalomannine, cephalomannine, and paclitaxel reveals subtle yet significant differences that impact their biological profiles. The primary structural variations among these three compounds are located at the C-2 and the 3'-N-acyl positions of the C-13 side chain.
Paclitaxel, with a benzoyl group at C-2 and a benzamido group at the 3'-position, is the most extensively studied and widely used of the three. Its high affinity for tubulin and potent cytotoxic activity have established it as a benchmark taxane.
Cephalomannine differs from paclitaxel by having a tigloylamido group at the 3'-position of the C-13 side chain. Studies have indicated that cephalomannine exhibits potent cytotoxic activity, in some cases comparable to or even exceeding that of paclitaxel in certain cancer cell lines. For example, in MDA-MB-231 human breast cancer cells, cephalomannine has demonstrated significant inhibition of cell viability.
| Compound | Cell Line | IC50 (µM) |
| Cephalomannine | MDA-MB-231 | ~10 |
| Paclitaxel | MDA-MB-231 | ~5 |
Note: The IC50 values are approximate and can vary depending on the experimental conditions.
Rational Design and Synthesis of Optimized Iso-Cephalomannine Derivatives
The structural framework of iso-cephalomannine offers a promising starting point for the rational design and synthesis of novel taxane derivatives with potentially improved therapeutic indices. The goal of such efforts is to enhance tubulin binding affinity, increase cytotoxicity against cancer cells (including multidrug-resistant strains), and improve pharmacological properties such as water solubility.
Key strategies in the rational design of iso-cephalomannine derivatives could include:
Alterations of the C-13 Side Chain: As with other taxanes, the C-13 side chain remains a prime target for modification. The synthesis of derivatives with novel N-acyl groups could lead to compounds with enhanced activity. Studies on cephalomannine have already demonstrated the potential of this approach, with some derivatives showing superior cytotoxicity to paclitaxel. researchgate.net
Modifications at Other Positions: Exploration of modifications at other positions of the baccatin III core, such as C-7 and C-10, could also be a fruitful avenue for developing optimized iso-cephalomannine derivatives.
The synthesis of such derivatives would typically involve semi-synthetic approaches starting from naturally isolated iso-cephalomannine or related taxanes. These strategies often employ sophisticated chemical transformations to introduce the desired modifications while preserving the essential pharmacophoric elements of the taxane core. The subsequent biological evaluation of these synthesized derivatives is crucial to establish a comprehensive SAR and identify lead candidates for further development.
Future Directions and Emerging Research Avenues for Isocephalomannine Studies
The exploration of isocephalomannine, a naturally occurring taxane (B156437) closely related to paclitaxel (B517696), continues to open new avenues in medicinal chemistry and biotechnology. While sharing a structural kinship with one of oncology's most important chemotherapeutic agents, isocephalomannine's unique structural nuances offer a distinct profile for investigation. The future of isocephalomannine research is poised to leverage cutting-edge technologies to unlock its full potential, from understanding its biosynthesis at a molecular level to discovering novel therapeutic applications.
Q & A
Q. What experimental methodologies are recommended for identifying and characterizing Iso Cephalomannine in plant extracts?
To isolate and characterize this compound, researchers should employ a combination of chromatographic and spectroscopic techniques:
- High-Performance Liquid Chromatography (HPLC) or LC-MS for separation and quantification, using taxane-specific reference standards .
- Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H, C, 2D-COSY) to confirm structural identity, with comparisons to published spectral data .
- Mass Spectrometry (MS) for molecular weight verification and fragmentation pattern analysis.
Experimental protocols must include purity assessments (e.g., ≥95% by HPLC) and detailed documentation of solvent systems and column parameters to ensure reproducibility .
Q. What is the primary mechanism of action of this compound in cancer cells?
this compound stabilizes microtubules, disrupting mitotic spindle formation and arresting cells in the G2/M phase. Key experimental validations include:
Q. How does this compound’s efficacy compare to other taxanes (e.g., paclitaxel) under normoxic vs. hypoxic conditions?
Hypoxia significantly impacts this compound’s potency:
- Normoxia : IC values range from 0.18–0.37 μM in lung adenocarcinoma cell lines (H460, A549, H1299) .
- Hypoxia : Reduced efficacy due to HIF-1α-mediated resistance; combine with HIF-1α inhibitors (e.g., digoxin) to restore activity .
Experimental designs should include oxygen-controlled chambers and viability assays (MTT/XTT) to quantify hypoxia-specific effects .
Q. What in vitro assays are most suitable for screening this compound’s antiproliferative activity?
Standardized protocols include:
- Cell viability assays (MTT, CCK-8) with dose-response curves (e.g., 0.1–10 μM) across multiple cell lines .
- Clonogenic assays to assess long-term proliferation inhibition.
- ROS detection kits (e.g., DCFDA) to evaluate oxidative stress contributions .
Include positive controls (e.g., paclitaxel) and validate results with triplicate technical replicates .
Advanced Research Questions
Q. How can researchers optimize in vivo study designs to evaluate this compound’s antitumor efficacy?
Key considerations for preclinical models:
- Dosage : Start with 10–20 mg/kg (oral or intravenous) based on pharmacokinetic profiling .
- Tumor models : Use patient-derived xenografts (PDX) or syngeneic models for human-relevant pathways .
- Toxicity endpoints : Monitor body weight, organ histopathology, and hematological parameters .
- Control groups : Include vehicle-only and paclitaxel-treated cohorts to benchmark efficacy .
Q. How should contradictory data on this compound’s IC50_{50}50 values across studies be reconciled?
Address discrepancies through:
- Standardized cell culture conditions (e.g., passage number, serum concentration) to minimize variability .
- Meta-analysis of published datasets, focusing on cell line authentication (e.g., STR profiling) and assay normalization methods .
- Dose-response revalidation using identical protocols across labs .
Q. What strategies can mitigate hypoxia-induced resistance to this compound in solid tumors?
Q. How does this compound’s inhibition of APEX1/HIF-1α interactions influence its antiangiogenic effects?
Experimental approaches:
Q. What analytical methods are critical for validating this compound’s purity and structural identity in synthetic batches?
Q. How can researchers design studies to investigate this compound’s synergy with immune checkpoint inhibitors?
- Syngeneic mouse models : Combine this compound with anti-PD-1/PD-L1 antibodies and quantify tumor-infiltrating lymphocytes (TILs) .
- Cytokine profiling (e.g., IFN-γ, IL-2) to assess immune activation .
- Transcriptomic analysis of immune-related genes (e.g., CXCL10, Granzyme B) post-treatment .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
